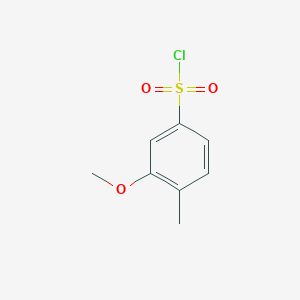

3-甲氧基-4-甲基苯-1-磺酰氯

描述

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is a derivative of toluene and contains a sulfonyl chloride (−SO 2 Cl) functional group .

Synthesis Analysis

A two-step mechanism has been proposed for the synthesis of this compound. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . It may be used to synthesize 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride involve the formation of sigma bonds with the benzene ring, generating a positively charged benzenonium intermediate . It is also involved in the synthesis of 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .科学研究应用

用途广泛的磺化剂

3-甲氧基-4-甲基苯-1-磺酰氯因其作为一种用途广泛的磺化剂而受到认可,在磺酰胺的制备和合成化学中的氮保护基团中很有用。它在丙酮、乙腈和甲醇等常见有机溶剂中的溶解性,以及固体形式的可用性,使其成为各种化学合成工艺中的有价值的化合物,尽管它具有腐蚀性并且需要采取预防措施来处理它 (Raheja 和 Johnson,2001)。

阿尔茨海默病研究

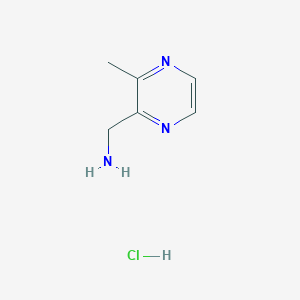

在阿尔茨海默病治疗剂的研究中,3-甲氧基-4-甲基苯-1-磺酰氯被用于合成一系列新的磺酰胺。这些化合物显示出有希望的乙酰胆碱酯酶抑制活性,表明具有治疗阿尔茨海默病的潜力。合成的磺酰胺在酶抑制动力学中表现出显着的生物活性,为了解有效的乙酰胆碱酯酶抑制剂的设计提供了见解 (Abbasi 等,2018)。

抗菌活性

另一个应用涉及吡啶嗪基磺酰胺衍生物的合成,其中3-甲氧基-4-甲基苯-1-磺酰氯有助于产生具有显着抗菌活性的化合物。这项研究突出了它在开发新的抗菌剂中的作用,证明了对大肠杆菌和金黄色葡萄球菌等常见细菌菌株的有效性 (Mohamed,2007)。

光谱和理论研究

该化合物也一直是光谱和理论研究的主题,研究重点是它的分子结构、振动光谱性质和对其化学意义的理论见解。这些研究提供了对磺酰氯衍生物、它们的稳定性和分子水平的相互作用的更深入理解,为化学和材料科学领域做出了贡献 (Nagarajan 和 Krishnakumar,2018)。

作用机制

Target of Action

Based on its chemical structure, it’s likely to interact with proteins or enzymes that have affinity for sulfonyl chloride groups .

Mode of Action

The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile (3-Methoxy-4-methylbenzene-1-sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then reacts further to form the final product .

Biochemical Pathways

Given its potential to undergo electrophilic aromatic substitution reactions, it may influence pathways involving aromatic compounds .

Pharmacokinetics

Its predicted density is 1326±006 g/cm3 and its predicted boiling point is 3090±350 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Its ability to form sigma-bonds with benzene rings suggests it could potentially modify the structure of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride. For instance, its stability may be affected by temperature, as suggested by its predicted boiling point . Additionally, its reactivity may be influenced by the presence of other chemical species in the environment .

安全和危害

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is harmful to aquatic life with long-lasting effects. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

属性

IUPAC Name |

3-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANDMOOEYBNNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

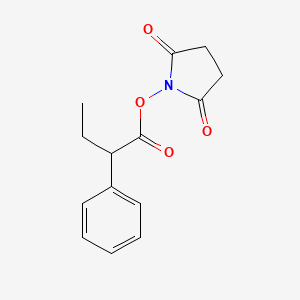

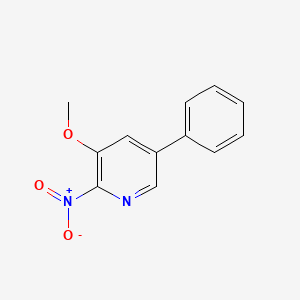

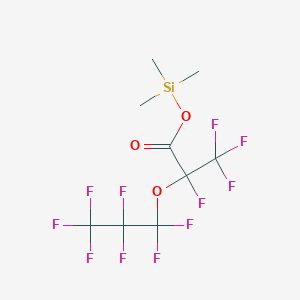

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)

![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)